molecular formula C26H25N3O5 B2824670 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 896376-70-8

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2824670
CAS No.: 896376-70-8
M. Wt: 459.502
InChI Key: CRHAJHQKXULYPA-UHFFFAOYSA-N
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Description

2-[3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone. This reaction is often carried out in the presence of a catalyst such as acetic acid under reflux conditions.

  • Introduction of the Dimethoxyphenyl Group: : The 2,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

  • Acetamide Formation: : The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate with 4-ethylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

  • Reduction: : Reduction reactions can target the carbonyl groups in the quinazoline core, potentially converting them to alcohols.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinazoline core is of interest due to its potential pharmacological activities. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.

Medicine

In medicine, this compound could be explored for its potential as a therapeutic agent. Quinazoline derivatives have been investigated for their ability to inhibit enzymes and receptors involved in disease pathways, making them candidates for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in signal transduction, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-methylphenyl)acetamide
  • 2-[3-(2,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide may exhibit unique properties due to the presence of the ethyl group on the phenyl ring. This subtle difference can influence the compound’s pharmacokinetics, binding affinity, and overall biological activity, making it a distinct candidate for further research and development.

Properties

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-4-17-9-11-18(12-10-17)27-24(30)16-28-21-8-6-5-7-20(21)25(31)29(26(28)32)22-14-13-19(33-2)15-23(22)34-3/h9-15,20-21H,4-8,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOFYFYUANMHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3CCCCC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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